
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
Overview
Description
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions . The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:
- Oxidation: Can be oxidized to yield carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Reduction with lithium aluminum hydride produces alcohols or amines.
- Substitution Reactions: Nucleophilic substitution at the trifluoroacetyl group allows for the formation of diverse derivatives.
Medicinal Chemistry
The compound is employed in the development of photoreactive probes that differentiate binding sites of noncompetitive GABA receptor antagonists. It plays a role in synthesizing photoactive α-mannosides and mannosyl peptides that have potential therapeutic applications .
Biological Applications
In biological systems, it acts as a photoreactive probe that interacts with specific molecular targets. For example, it can differentiate binding sites on GABA receptors, which is critical for understanding receptor-ligand interactions and developing new pharmacological agents .
Case Study 1: Photoreactive Probes
A study highlighted the use of this compound in creating photoreactive probes that can effectively bind to GABA receptors. This application is significant for drug design aimed at neurological disorders where GABA receptor modulation is beneficial .
Case Study 2: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant Gram-negative bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes and inhibit essential penicillin-binding proteins (PBPs), making it a candidate for new antibiotic development .
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a photoreactive probe, binding to noncompetitive GABA receptor antagonists and differentiating their binding sites . This interaction is crucial for studying the structure-activity relationship of these receptors and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoroacetyl)piperidine: Similar in structure but lacks the carboxylic acid group.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Another related compound with a trifluoroacetyl group attached to a piperidine ring.
Uniqueness
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the presence of both the trifluoroacetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications, particularly in the synthesis of complex molecules and the study of receptor-ligand interactions .
Biological Activity
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in relation to its interactions with various receptors and its implications in therapeutic applications. This article reviews the biological activity of this compound based on recent research findings and case studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a piperidine ring substituted with a trifluoroacetyl group and a carboxylic acid moiety, which may influence its biological interactions.
This compound has been studied for its role as a P2Y14 receptor antagonist . The P2Y14 receptor is implicated in various physiological processes including inflammation and pain modulation. Antagonists of this receptor may provide therapeutic benefits in conditions such as asthma and diabetes by inhibiting inflammatory pathways.
Key Findings:
- P2Y14 Receptor Interaction : The compound demonstrates significant binding affinity to the P2Y14 receptor, with an IC50 value reported at approximately 0.4 nM, indicating high potency compared to other receptor subtypes .
- Anti-inflammatory Effects : In preclinical models, antagonism of the P2Y14 receptor has been associated with reduced inflammation markers and improved outcomes in models of acute kidney injury and pulmonary inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Solubility | >100 μM in pH 7.5 buffer |
Stability | Half-life >60 min in human microsomes |
Oral Bioavailability | Poor (based on Caco-2 permeability) |
Toxicity | No significant toxicity observed at 100 μM |
These characteristics suggest that while the compound may not be suitable for oral administration due to poor bioavailability, it shows promising stability and low toxicity profiles .
Study 1: Anti-inflammatory Efficacy
In a study focused on asthma models, this compound was administered to evaluate its effects on airway hyperresponsiveness. Results indicated a significant reduction in inflammatory cell infiltration and cytokine levels compared to control groups treated with vehicle alone .
Study 2: Diabetes Model
Another investigation assessed the compound's impact on glucose metabolism in diabetic mice. The results showed that treatment with the compound led to improved insulin sensitivity and reduced blood glucose levels, supporting its potential role in diabetes management .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural identifiers of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid?
- Answer : The compound has the molecular formula C₈H₁₀F₃NO₃ , a molecular weight of 225.17 g/mol , and CAS number 126501-70-0 . Its InChI key is provided for structural verification:
1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14)
. Purity levels typically exceed 95% in research-grade samples, as noted in chromatographic analyses .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A two-step synthesis is often utilized:
Trifluoroacetylation : Piperidine-4-carboxylic acid reacts with trifluoroacetic anhydride under basic conditions to form the trifluoroacetyl-protected intermediate.
Acid Hydrolysis : The intermediate is hydrolyzed using hydrochloric acid (36.5% mass) at elevated temperatures (93–96°C) to yield the final product .
Reaction optimization may involve inert atmospheres and palladium catalysts for byproduct minimization .
Q. How is this compound characterized in purity and structural integrity?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are standard. The trifluoroacetyl group’s distinct ¹⁹F-NMR signal at ~-70 ppm is critical for validation .
Advanced Research Questions
Q. How can this compound serve as an internal reference in competitive binding assays?
- Answer : In ¹⁹F-NMR displacement assays, the compound’s stable trifluoroacetyl group provides a quantifiable signal (τ = 240 ms mixing time) to monitor probe displacement by competitors. Its low molecular weight and inertness minimize interference with target proteins (e.g., interleukin-1β), enabling precise Ki-value calculations .
Q. What computational methods are used to predict its reactivity in nucleophilic acyl substitution reactions?
- Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electrophilicity of the trifluoroacetyl carbonyl group. Fukui indices identify reactive sites, while solvation models (e.g., COSMO-RS) predict solvent effects on reaction kinetics .
Q. How do steric and electronic effects influence its stability under basic conditions?
- Answer : The electron-withdrawing trifluoroacetyl group increases carbonyl electrophilicity but introduces steric hindrance, slowing hydrolysis. Kinetic studies in aqueous HCl (pH < 2) show a half-life of ~17 hours at 95°C, while basic conditions (pH > 10) accelerate degradation via nucleophilic attack .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer : Discrepancies in ¹H-NMR splitting patterns (e.g., piperidine ring protons) are resolved by variable-temperature NMR to assess conformational flexibility. X-ray crystallography or rotational spectroscopy can confirm stereoelectronic effects .
Q. Methodological Considerations
Q. What precautions are necessary for handling this compound in aqueous reactions?
- Answer : Use corrosion-resistant glassware (e.g., Hastelloy) due to HCl-mediated degradation at high temperatures. Monitor pH stability (<2) to prevent premature hydrolysis of the trifluoroacetyl group .
Q. How is its solubility profile optimized for biological assays?
- Answer : Co-solvents like DMSO (10–20% v/v) enhance aqueous solubility. For lipid bilayer studies, PEGylation or encapsulation in liposomes improves bioavailability .
Q. What analytical challenges arise in quantifying trace impurities?
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCGUOIGFONADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404180 | |
Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126501-70-0 | |
Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.